3,3-Dimethylcyclobutanecarboxamide
Description
3,3-Dimethylcyclobutanecarboxamide is a cyclobutane-derived compound featuring a carboxamide functional group and two methyl substituents at the 3-positions of the cyclobutane ring.
Properties
IUPAC Name |
3,3-dimethylcyclobutane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-7(2)3-5(4-7)6(8)9/h5H,3-4H2,1-2H3,(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLXFVGBJERPUNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)C(=O)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethylcyclobutanecarboxamide typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of 3,3-dimethylcyclobutanecarboxylic acid with ammonia or an amine in the presence of a dehydrating agent to form the carboxamide .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 3,3-Dimethylcyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of 3,3-dimethylcyclobutanecarboxylic acid.
Reduction: Formation of 3,3-dimethylcyclobutylamine.
Substitution: Formation of various substituted cyclobutane derivatives.
Scientific Research Applications
3,3-Dimethylcyclobutanecarboxamide has shown potential in several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Dimethylcyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with 3,3-Dimethylcyclobutanecarboxamide, enabling comparative analysis of their properties:
3,3-Difluorocyclobutanecarboxamide
- Molecular Formula: C₅H₇F₂NO (vs. C₇H₁₃NO for this compound)
- Reduced steric bulk due to smaller fluorine atoms may increase reactivity in nucleophilic reactions. Purity: Reported at 96% in commercial samples .
Ethyl 3,3-Difluorocyclobutanecarboxylate
- Molecular Formula : C₇H₁₀F₂O₂
- Key Differences :
N-(3-Aminopropyl)cyclobutanecarboxamide Dihydrochloride
- Molecular Formula : C₈H₁₈Cl₂N₂O
- The hydrochloride salt form enhances stability for pharmaceutical applications .
3,3-Dimethylcyclobutan-1-amine Hydrochloride
- Molecular Formula : C₆H₁₄ClN
- Key Differences :
Spectroscopic Characterization
- NMR Data : Cyclobutane rings exhibit characteristic upfield shifts for ring protons (δ ~1.5–3.0 ppm in ¹H NMR) due to ring strain. Methyl groups in this compound would appear as singlets near δ 1.2–1.5 ppm, distinct from fluorine-substituted analogs (δ ~4–5 ppm for CF₂) .
- IR Spectroscopy : Carboxamide C=O stretches appear at ~1650–1680 cm⁻¹, while ester C=O bands occur at higher frequencies (~1740 cm⁻¹) .
Data Tables
Table 1: Structural and Physical Properties
Table 2: Spectroscopic Signatures
Research Implications
The comparison highlights how substituents and functional groups modulate properties:
- Methyl vs. Fluorine enhances polarity and bioavailability .
- Amide vs. Ester : Amides are preferable for hydrogen-bond-driven applications (e.g., drug targeting), while esters serve as intermediates in synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
